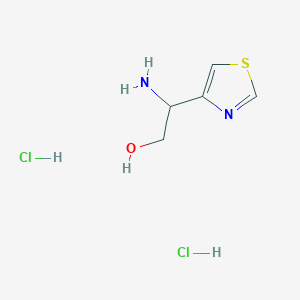

2-Amino-2-(1,3-thiazol-4-yl)ethanol;dihydrochloride

Vue d'ensemble

Description

2-Amino-2-(1,3-thiazol-4-yl)ethanol;dihydrochloride is a compound that belongs to the class of heterocyclic organic compounds containing a thiazole ring Thiazole rings are known for their significant role in medicinal chemistry due to their diverse biological activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(1,3-thiazol-4-yl)ethanol;dihydrochloride typically involves the reaction of 2-amino-5-bromothiazole with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to ensure a high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Reaction Types and Mechanisms

The compound participates in substitution , hydrogenation , condensation , and coupling reactions , driven by its amino and hydroxyl functional groups.

Substitution Reactions

-

Nucleophilic substitution involves the amino group reacting with alkylating agents. For example, in the synthesis of diphenylamine derivatives, chloroacetyl chloride reacts with thiourea to form intermediate compounds, which further undergo substitution to yield thiazole derivatives .

-

Reaction conditions : Typically conducted in ethanol or dioxane under reflux (50–100°C) for 4–15 hours .

Catalytic Hydrogenation

-

Used to reduce functional groups, such as in the synthesis of (R)-1-phenyl-2-[[2-(4-aminophenyl)ethyl]amino]ethanol monohydrochloride.

-

Conditions : Conducted at 25–60°C (preferably 40–45°C) for 6–10 hours using catalysts like palladium on carbon .

Condensation Reactions

-

Forms Schiff bases when reacting with aldehydes. For instance, aromatic aldehydes condense with the amino group in the presence of glacial acetic acid as a catalyst .

-

Yields : Vary between 55–76% depending on the aldehyde used .

Coupling Reactions

-

Utilizes coupling agents (e.g., EDC or HATU ) to link the ethanol moiety with other molecules. For example, in the synthesis of acetamide derivatives, the coupling agent facilitates amide bond formation .

-

Catalyst efficiency : EDC is preferred, with molar equivalents ranging from 1–1.6 .

Reaction Conditions and Solvents

Catalyst Effects and Reaction Optimization

-

MgO-based catalysts (e.g., MgO–B) enhance condensation reactions by acting as solid bases and adsorbing water, preventing hydrolysis of reactive intermediates .

-

Catalyst loading : Increasing MgO–B from 30 to 100 wt% improves yields from 53% to 64% .

-

Microwave-assisted synthesis reduces reaction times from 10 h (conventional) to 1 h .

Structural Analysis and Reaction Outcomes

-

IR and NMR data confirm reaction progress. For example, the disappearance of NH₂ stretching (3265 cm⁻¹) and appearance of C=N stretches (1595 cm⁻¹) indicate successful condensation .

-

Mass spectrometry verifies molecular weights (e.g., 267 g/mol for diphenylamine derivatives) .

Key Reaction Steps

-

Formation of thiazole intermediates :

-

Condensation with aldehydes :

-

Coupling with coupling agents :

Challenges and Optimization Strategies

-

Hydrolysis prevention : MgO adsorbs water, stabilizing chloroacetyl chloride during reactions .

-

Solvent selection : Ethanol is preferred for eco-friendly synthesis, while DMF or dioxane are less effective .

Comparative Analysis of Reaction Parameters

| Parameter | Conventional Methods | Microwave-Assisted |

|---|---|---|

| Reaction Time | 10 h | 1 h |

| Yield | 55–76% | 53–64% |

| Solvent | Polluting (e.g., DMF) | Ethanol (eco-friendly) |

| Catalyst | Often liquid bases | MgO–B (solid base) |

Catalyst Efficiency in Condensation Reactions

| Catalyst | Loading (wt%) | Yield |

|---|---|---|

| MgO–B | 30 | 53% |

| MgO–B | 100 | 64% |

| MgO–S | 100 | 47% |

| SBA15-SO₃H | 100 | <30% |

Solvent Impact on Reaction Performance

| Solvent | Yield |

|---|---|

| Ethanol | 53–64% |

| DMF | <20% |

| Dioxane | <30% |

Applications De Recherche Scientifique

Medicinal Chemistry

Antitumor Activity

Research indicates that compounds similar to 2-amino-2-(1,3-thiazol-4-yl)ethanol;dihydrochloride exhibit notable antitumor properties. For instance, studies on thiazole derivatives have shown efficacy against chronic myelogenous leukemia, highlighting the importance of the thiazole moiety in enhancing biological activity . The compound's ability to interact with biological targets makes it a candidate for further exploration in cancer therapeutics.

Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. A notable example is its role in the production of Mirabegron, a medication used for overactive bladder treatment. The synthesis process involves utilizing this compound as a precursor, demonstrating its utility in developing complex drug molecules .

Chemical Synthesis

Synthetic Versatility

The chemical structure of this compound allows for multiple synthetic pathways. Its synthesis can be achieved through various methods, which include reactions involving different bases and solvents to optimize yield and purity . This versatility is crucial for researchers aiming to modify the compound for specific applications.

Biological Studies

Biological Activity and Mechanism of Action

The compound has been studied for its biological interactions and mechanisms. Similar thiazole derivatives are known to exhibit antimicrobial, antiviral, and immunomodulatory activities. Understanding these interactions can lead to the development of new therapeutic agents targeting various diseases .

Mécanisme D'action

The mechanism of action of 2-Amino-2-(1,3-thiazol-4-yl)ethanol;dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with cell wall synthesis or disrupt fungal cell membranes.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-1,3-thiazole: A simpler analog with similar biological activities.

2-Amino-4-methylthiazole: Another analog with a methyl group at the 4-position, showing different pharmacokinetic properties.

2-Amino-5-bromothiazole: A brominated derivative used as an intermediate in the synthesis of more complex thiazole compounds.

Uniqueness

2-Amino-2-(1,3-thiazol-4-yl)ethanol;dihydrochloride is unique due to its specific structure, which combines the thiazole ring with an ethanolamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Activité Biologique

2-Amino-2-(1,3-thiazol-4-yl)ethanol; dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The thiazole moiety is known for its diverse pharmacological properties, making compounds containing this structure valuable in medicinal chemistry.

Chemical Structure

The compound can be represented as follows:

This structure includes a thiazole ring, which is pivotal in its biological activity.

Antimicrobial Activity

Research has shown that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazole have demonstrated activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for some thiazole derivatives have been reported as low as 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 2-Amino-2-(1,3-thiazol-4-yl)ethanol; dihydrochloride | 0.25 | Staphylococcus aureus |

| Compound A | 0.22 | E. coli |

| Compound B | 0.30 | Pseudomonas aeruginosa |

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. Studies indicate that certain thiazole-containing compounds can inhibit cell proliferation in cancer cell lines such as HT-29 (colorectal cancer) and Jurkat (T-cell leukemia). The cytotoxic effects are often attributed to the ability of these compounds to induce apoptosis in cancer cells .

Case Study: Cytotoxic Effects

A recent study evaluated the cytotoxic effects of 2-Amino-2-(1,3-thiazol-4-yl)ethanol; dihydrochloride on various cancer cell lines. The findings revealed an IC50 value of less than 10 μM in both HT-29 and Jurkat cells, indicating potent anticancer activity when compared to standard chemotherapeutic agents like doxorubicin .

The biological activity of thiazole derivatives is often linked to their ability to interact with cellular targets through various mechanisms:

- Inhibition of Enzymatic Activity : Thiazoles may inhibit key enzymes involved in cellular proliferation.

- Induction of Apoptosis : Many thiazole derivatives trigger apoptotic pathways, leading to cell death in cancer cells.

- Disruption of Bacterial Cell Wall Synthesis : The antimicrobial activity is frequently due to interference with bacterial cell wall integrity.

Propriétés

IUPAC Name |

2-amino-2-(1,3-thiazol-4-yl)ethanol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS.2ClH/c6-4(1-8)5-2-9-3-7-5;;/h2-4,8H,1,6H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAFOICFIKLBOFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)C(CO)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2375273-76-8 | |

| Record name | 2-amino-2-(1,3-thiazol-4-yl)ethan-1-ol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.